molecular formula C14H15ClN4O3S B2388252 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide CAS No. 28439-15-8

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide

Cat. No.: B2388252
CAS No.: 28439-15-8
M. Wt: 354.81
InChI Key: HKOIQRZZJUDBPY-UHFFFAOYSA-N
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Description

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating methods . The reaction conditions often involve the use of solvents such as dichloromethane and isopropanol, and the purification of the product is achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of microwave-assisted synthesis and the use of efficient purification techniques are likely to be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aniline derivatives, strong bases, and various solvents such as dichloromethane and isopropanol. Microwave irradiation is often employed to enhance reaction efficiency and reduce reaction times .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the pyrimidine ring. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide include other anilinopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

IUPAC Name

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-9-7-13(17-10(2)16-9)19-23(21,22)12-5-3-11(4-6-12)18-14(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOIQRZZJUDBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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